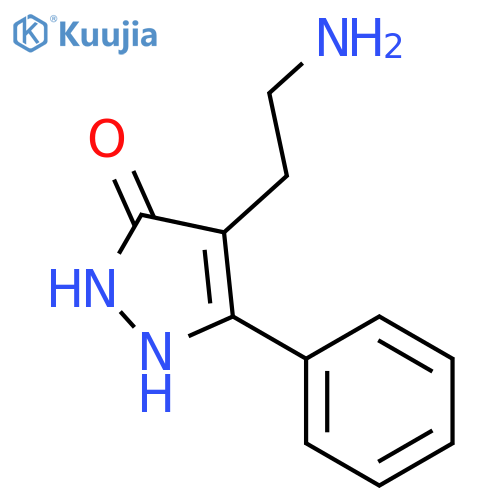Cas no 878208-75-4 (4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one)

878208-75-4 structure
商品名:4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one 化学的及び物理的性質
名前と識別子
-
- 4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- AKOS005638617
- 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one
- 4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one
- CHEMBL3552757
- BBL021081
- 878208-75-4
- STK893787
-
- インチ: InChI=1S/C11H13N3O/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H2,13,14,15)
- InChIKey: PLMQLLKCHZBBGZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 203.105862047Da
- どういたいしつりょう: 203.105862047Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 67.2Ų
4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11037196-1g |
4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one |
878208-75-4 | 97% | 1g |
$297 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628857-1g |
4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one |
878208-75-4 | 98% | 1g |
¥3746.00 | 2024-04-27 |
4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one 関連文献
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
878208-75-4 (4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one) 関連製品
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
